molecular formula C10H14BrNO2 B1527375 1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol CAS No. 1248211-47-3

1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol

Cat. No.: B1527375
CAS No.: 1248211-47-3
M. Wt: 260.13 g/mol
InChI Key: KEIPEOUCOBMYCZ-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound consists of a piperidine ring substituted with a bromofuran moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol typically involves the reaction of 5-bromofurfural with piperidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of this compound by optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in THF.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol is utilized in several scientific research areas, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar structure but with a pyridine ring instead of a furan ring.

    1-((5-Bromofuran-2-yl)methyl)piperidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol is unique due to its combination of a bromofuran moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPEOUCOBMYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(O2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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